Didodecyldimethylammonium bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

didodecyl(dimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMGCFJVKDVMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

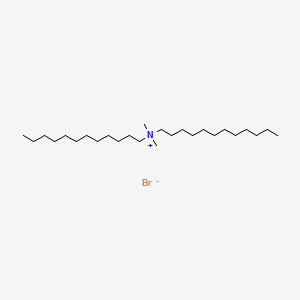

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13146-86-6 (Parent) | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5047112 | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3282-73-3 | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDODECYLDIMETHYLAMMONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDODECYLDIMETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y37A25K2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Laboratory Applications of Didodecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

Didodecyldimethylammonium bromide (DDAB) is a versatile, double-chain cationic surfactant widely employed in diverse laboratory settings. Its unique molecular structure, featuring a positively charged quaternary ammonium head group and two twelve-carbon hydrophobic tails, allows it to self-assemble into complex structures like micelles and bilayers. This property underpins its utility in nanomaterial synthesis, advanced drug delivery systems, and as a potent antimicrobial agent. This guide provides an in-depth overview of the core applications of DDAB, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Nanoparticle Synthesis and Stabilization

DDAB serves as a critical stabilizing and shape-directing agent in the synthesis of various nanoparticles, particularly metallic nanostructures like gold (AuNPs) and silver (AgNPs).[1][2] Its primary role is to form a protective bilayer around the nanoparticle core, preventing aggregation and controlling particle growth.

The cationic nature of the DDAB bilayer imparts a positive surface charge to the nanoparticles, enhancing their stability in aqueous solutions through electrostatic repulsion.[3] This surface functionality also allows for further modification, such as the layer-by-layer self-assembly of negatively charged polymers.[1][4]

Key Functions in Nanoparticle Synthesis:

-

Stabilizing Agent: Prevents agglomeration of newly formed nanoparticles.[1]

-

Capping Agent: Forms a bilayer on the nanoparticle surface, controlling size and conferring a positive charge.[2][3]

-

Template for Hollow Structures: Can be used to create hollow silica vesicles.[5][6]

This protocol describes a common method for synthesizing gold nanoparticles using DDAB as a stabilizing agent, adapted from established procedures.[1][3]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)

-

This compound (DDAB) solution (10 mM)

-

Sodium borohydride (NaBH₄) solution (10 mM, freshly prepared, ice-cold)

-

Ultrapure water

Procedure:

-

In a clean glass flask, add 20 mL of the 10 mM DDAB solution to 80 mL of ultrapure water.

-

Stir the solution vigorously for 15 minutes to ensure homogeneity.

-

While stirring, add 2 mL of 1 mM HAuCl₄ solution. The solution should turn pale yellow.

-

Continue stirring for another 30 minutes to allow for the complexation of gold ions with DDAB.

-

Rapidly inject 1 mL of ice-cold 10 mM NaBH₄ solution into the flask under vigorous stirring.

-

Observe the immediate color change to ruby red, indicating the formation of gold nanoparticles.

-

Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.

-

Characterize the resulting nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution and zeta potential).

Visualization of Nanoparticle Synthesis Workflow

Caption: Workflow for DDAB-stabilized gold nanoparticle synthesis.

Gene and Drug Delivery Systems

DDAB is a cornerstone cationic lipid for non-viral gene delivery and the formulation of drug-carrying nanoparticles.[7][8] Its ability to form vesicles (liposomes) and to complex with negatively charged molecules like DNA and siRNA makes it an effective transfection agent.[9]

When mixed with helper lipids (e.g., cholesterol) or polymers, DDAB forms stable nanoassemblies that can encapsulate therapeutic payloads.[8][10] The positive charge of these complexes facilitates interaction with and entry into negatively charged cell membranes. Research has shown that DDAB-based vectors can achieve transfection efficiencies comparable to or higher than commercial reagents like Lipofectamine 2000, but at a lower cost.[8][9]

Key Roles in Delivery Systems:

-

Lipoplex Formation: Electrostatic interaction with nucleic acids (DNA, siRNA) to form nanoparticle complexes.[8]

-

Vesicle Component: Forms cationic liposomes that can encapsulate hydrophilic or hydrophobic drugs.[11][12]

-

Endosomal Escape: The positive charge is thought to help disrupt the endosomal membrane after cellular uptake, releasing the therapeutic agent into the cytoplasm.[13]

This protocol outlines the thin-film hydration method for preparing DDAB-containing cationic liposomes.

Materials:

-

This compound (DDAB)

-

Cholesterol (helper lipid)

-

Chloroform

-

Phosphate-buffered saline (PBS), sterile

-

Plasmid DNA (pDNA) or siRNA

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

Procedure:

-

Dissolve DDAB and cholesterol (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set to ~37°C) under reduced pressure to evaporate the chloroform. A thin, uniform lipid film will form on the inner wall of the flask.

-

Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

-

Hydrate the lipid film by adding a specific volume of sterile PBS. Vortex the flask vigorously until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension. Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to prevent overheating, until the solution becomes translucent.

-

To form lipoplexes, gently mix the prepared cationic liposome suspension with a solution of pDNA or siRNA at a desired charge ratio (N/P ratio, ratio of nitrogen in DDAB to phosphate in nucleic acid).

-

Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

-

The resulting lipoplexes are ready for addition to cell culture for transfection studies.

Visualization of Lipoplex Formation Workflow

Caption: Workflow for preparing DDAB-based lipoplexes for transfection.

Antimicrobial and Biofilm Control

DDAB is a fourth-generation quaternary ammonium compound (QAC) with potent, broad-spectrum antimicrobial activity.[14] It is effective against bacteria (both Gram-positive and Gram-negative) and enveloped viruses.[15][16] Its mechanism of action involves disrupting the integrity of the cell membrane, leading to leakage of cytoplasmic contents and cell death.

In laboratory settings, DDAB is used as a disinfectant and to study the formation and eradication of biofilms.[17] Studies have shown that DDAB can effectively remove biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[15][17]

Quantitative Antimicrobial Data

The effectiveness of DDAB as a disinfectant is highly dependent on concentration, contact time, temperature, and the presence of organic materials, which can reduce its efficacy.[14][18]

| Target Organism | DDAB Concentration (ppm) | Conditions | Required Contact Time for Inactivation | Reference |

| Salmonella infantis | 125 - 500 | Room Temp, No Organic Load | < 5 seconds | [14] |

| Salmonella infantis | 125 | Room Temp, 5% Organic Load | 1 minute | [14] |

| E. coli | 125 - 500 | Room Temp, No Organic Load | < 5 seconds | [14] |

| E. coli | 125 | Room Temp, 5% Organic Load | 5 minutes | [14] |

| Avian Influenza Virus (AIV) | 125 | Room Temp, No Organic Load | 10 minutes | [14] |

| Avian Influenza Virus (AIV) | 500 | Room Temp, 5% Organic Load | 15 minutes | [14] |

| Avian Influenza Virus (AIV) | 500 | 4°C, No Organic Load | 30 minutes | [14] |

Surfactant and Phase Behavior Studies

As a double-chain cationic surfactant, DDAB is a model compound for studying self-assembly and the physical chemistry of interfaces.[11][19] It readily forms bilayer structures in aqueous solutions, a behavior distinct from single-chain surfactants that typically form micelles.[19] This makes it an ideal candidate for investigating:

-

Vesicle and lamellar phase formation.[11]

-

The interaction of surfactants with surfaces, such as mica.[19]

-

The properties of mixed surfactant (catanionic) systems.[11]

Physicochemical Properties of DDAB

| Property | Value / Description | Significance | Reference |

| Molecular Formula | C₂₆H₅₈NBr | Basic chemical identity | - |

| Appearance | White, hygroscopic powder | Physical state at STP | [2] |

| Phase Transition Temp. | ~16°C (Gel-to-liquid crystalline) | Temperature at which bilayers become fluid | [2] |

| Self-Assembly | Forms bilayers, vesicles, and lamellar phases in water | Key to its function in liposomes and as a stabilizer | [11][19] |

Visualization of DDAB's Functional Logic

Caption: Logical relationships between DDAB's structure and its lab uses.

References

- 1. This compound lipid bilayer-protected gold nanoparticles: synthesis, characterization, and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3282-73-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 二十二烷基二甲基溴化铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of this compound-based nanoassemblies for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient DDAB-mediated transfection of Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dioctadecyldimethylammonium bromide/chloride: Monoolein liposomes for nucleic acid delivery [morressier.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]

- 13. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. veterinaryworld.org [veterinaryworld.org]

- 17. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Self-assembly and adsorption of cetyltrimethylammonium bromide and this compound surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Didodecyldimethylammonium Bromide (DDAB)

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the cationic surfactant, didodecyldimethylammonium bromide (DDAB). Designed for researchers, scientists, and drug development professionals, this document details quantitative CMC values, outlines experimental protocols for its determination, and illustrates the underlying experimental workflows.

Quantitative Data: DDAB Critical Micelle Concentration Values

The CMC of DDAB is influenced by various factors, including temperature, the presence of electrolytes, and the measurement technique employed. The following table summarizes reported CMC values for DDAB under different experimental conditions.

| CMC (mM) | Temperature (°C) | Solvent/Additives | Experimental Method | Reference |

| 0.05 - 0.15 | Not Specified | Aqueous | Not Specified | |

| 0.08 | Not Specified | Aqueous | Not Specified | |

| 0.14 | 25 | Aqueous | Not Specified | |

| ~0.1 | 25 | Aqueous (in the presence of 0.1 M NaCl) | Not Specified | |

| 0.79 (CVC)* | Not Specified | Aqueous | Surface Tension |

*CVC: Critical Vesicle Concentration. For double-chain surfactants like DDAB, vesicles can form instead of or in addition to micelles.

Experimental Protocols for CMC Determination

The determination of the CMC of DDAB is commonly achieved through methods that monitor changes in the physicochemical properties of the surfactant solution as a function of its concentration. The two most prevalent techniques are conductivity measurements and surface tensiometry.

Conductivity Method

Principle: This method is suitable for ionic surfactants like DDAB. The conductivity of a DDAB solution is measured as a function of its concentration. Below the CMC, DDAB exists primarily as individual ions (DDA+ and Br-), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and the binding of some counter-ions to the micelles. This results in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in high-purity deionized or Milli-Q water. The concentration should be significantly above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a thermostated conductivity cell.

-

Measurement:

-

Place a known volume of high-purity water into the thermostated measurement vessel.

-

Allow the water to reach the desired experimental temperature and record the initial conductivity.

-

Make successive additions of small, known aliquots of the DDAB stock solution to the water.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate at the set temperature before recording the conductivity.

-

Continue the additions until the surfactant concentration is well above the expected CMC.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the DDAB concentration.

-

The plot will typically show two linear regions with different slopes.

-

Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is determined from the concentration at which the two regression lines intersect.

-

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface becomes saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers remains relatively constant. Consequently, the surface tension of the solution also remains almost constant or changes very little with further increases in the total surfactant concentration.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of DDAB solutions in high-purity water with concentrations spanning a range below and above the expected CMC.

-

Instrumentation: Utilize a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method. Ensure the instrument is calibrated according to the manufacturer's instructions, typically with high-purity water.

-

Measurement:

-

Measure the surface tension of each prepared DDAB solution at a constant temperature.

-

Thoroughly clean and dry the measuring probe (ring or plate) between each measurement to avoid cross-contamination.

-

Allow the system to equilibrate before each measurement to ensure a stable reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).

-

The resulting plot will typically exhibit two linear regions with a distinct break point.

-

The CMC is identified as the concentration at the intersection of the two lines fitted to these linear regions.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining the CMC of DDAB by the conductivity and surface tension methods.

Caption: Workflow for DDAB CMC determination by conductivity.

Caption: Workflow for DDAB CMC determination by surface tensiometry.

Self-Assembly of Didodecyldimethylammonium Bromide (DDAB) in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of didodecyldimethylammonium bromide (DDAB) in aqueous solutions. DDAB, a cationic surfactant with a double alkyl chain, is a subject of significant interest due to its ability to form various supramolecular structures, such as micelles and vesicles, which have broad applications in drug delivery, gene therapy, and as model membrane systems. This document details the fundamental principles of DDAB self-assembly, presents key quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of the underlying processes.

Core Principles of DDAB Self-Assembly

This compound is an amphiphilic molecule composed of a positively charged quaternary ammonium head group and two hydrophobic dodecyl chains.[1] In an aqueous environment, the hydrophobic tails avoid contact with water molecules, driving the self-assembly process to minimize the energetically unfavorable interactions. This hydrophobic effect, along with electrostatic interactions between the cationic head groups and their counterions, governs the formation of various aggregate structures.

The self-assembly process is primarily dependent on the concentration of DDAB. Below a certain concentration, DDAB exists as individual monomers. As the concentration increases, these monomers begin to aggregate, forming structures that shield the hydrophobic tails from the water. The specific architecture of these aggregates is influenced by factors such as temperature, pH, and the presence of electrolytes or other molecules.

Key Structures Formed:

-

Micelles: At the critical micelle concentration (CMC), DDAB monomers assemble into micelles. Due to its double-chain structure, DDAB tends to form cylindrical or rod-like micelles rather than spherical ones.[1]

-

Vesicles: At concentrations above the CMC, DDAB can form vesicles, which are spherical bilayers enclosing an aqueous core. These structures are particularly valuable for encapsulating hydrophilic drugs. The formation of vesicles can be spontaneous or induced by methods such as sonication.[2][3]

-

Lamellar Phases: At higher concentrations, DDAB can organize into extended lamellar liquid crystalline phases, where bilayers are stacked in parallel sheets.[4][5] These phases can be in a fluid (Lα) or gel-like (Lβ) state, depending on the temperature.[4][5]

Quantitative Data on DDAB Self-Assembly

The following tables summarize key quantitative parameters associated with the self-assembly of DDAB in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of DDAB in Aqueous Solution at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 15 | 288.15 | Varies |

| 25 | 298.15 | Varies |

| 30 | 303.15 | ~0.085 |

| 35 | 308.15 | Varies |

Note: The CMC of DDAB is notably low due to its double-chain structure, which enhances its hydrophobicity. The micellization can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures.[6]

Table 2: Physicochemical Properties of DDAB Vesicles

| Parameter | Value | Conditions |

| Vesicle Size (Hydrodynamic Diameter) | 57.5 nm - 300 nm | Dependent on preparation method (e.g., sonication time) and presence of other lipids.[7][8] |

| Polydispersity Index (PDI) | Typically < 0.3 | Indicates a relatively uniform size distribution. |

| Zeta Potential (ζ) | +30 mV to +40 mV | The positive charge is due to the cationic head group of DDAB and is crucial for interactions with negatively charged molecules like DNA.[7][9] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DDAB self-assembled structures.

Preparation of DDAB Vesicles by Sonication

This protocol describes the formation of small unilamellar vesicles (SUVs) using tip sonication.

Materials:

-

This compound (DDAB)

-

High-purity water (e.g., Milli-Q)

-

Glass vials

-

Probe sonicator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DDAB in high-purity water at a concentration significantly above its CMC (e.g., 10 mM).

-

Hydration: Gently agitate the solution to ensure the DDAB is fully dissolved and hydrated. The solution may appear cloudy due to the formation of large, multilamellar vesicles.

-

Sonication:

-

Place the vial containing the DDAB solution in an ice bath to dissipate heat generated during sonication.

-

Immerse the tip of the probe sonicator into the solution, ensuring it does not touch the bottom or sides of the vial.

-

Sonicate the solution in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-20 minutes. The exact time will influence the final vesicle size.

-

-

Annealing: After sonication, allow the vesicle solution to anneal at room temperature for at least 30 minutes.

-

Storage: Store the vesicle solution at 4°C. The vesicles are typically stable for several days to weeks.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method relies on the change in the slope of conductivity versus concentration to determine the CMC of an ionic surfactant like DDAB.[10]

Materials:

-

DDAB

-

High-purity water with low conductivity

-

Calibrated conductivity meter and cell

-

Thermostated vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of DDAB in high-purity water (e.g., 2 mM).

-

Initial Measurement: Place a known volume of high-purity water into the thermostated vessel and measure its initial conductivity.

-

Titration:

-

Make successive small additions of the DDAB stock solution to the water.

-

After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording it.

-

-

Data Analysis:

Characterization of DDAB Vesicles by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of vesicles in suspension.[13]

Instrumentation:

-

Dynamic Light Scattering instrument with a laser source and detector.

Procedure:

-

Sample Preparation: Dilute the prepared DDAB vesicle solution with high-purity water to an appropriate concentration to avoid multiple scattering effects.

-

Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the measurement, typically collecting data for a few minutes.

-

-

Data Analysis:

-

The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.

-

From the correlation function, the translational diffusion coefficient is calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation.

-

The size distribution and polydispersity index (PDI) are also obtained.

-

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the shape, size, and internal structure of the self-assembled aggregates, such as the bilayer thickness of vesicles or the spacing in lamellar phases.[4]

Instrumentation:

-

SAXS instrument with an X-ray source, collimation system, sample holder, and detector.

Procedure:

-

Sample Preparation: Load the DDAB solution into a sample cell (e.g., a quartz capillary). The concentration will depend on the structures being investigated.

-

Data Acquisition:

-

Mount the sample cell in the SAXS instrument.

-

Expose the sample to the X-ray beam for a sufficient time to obtain good scattering statistics.

-

Record the scattered X-ray intensity as a function of the scattering vector, q.

-

-

Data Analysis:

-

Correct the raw data for background scattering from the solvent and the sample cell.

-

Analyze the resulting scattering curve. For lamellar phases, the positions of the Bragg peaks can be used to determine the lamellar repeat distance.[14] For vesicles, the scattering profile can be fitted to a model (e.g., a core-shell model) to extract information about the bilayer thickness and vesicle size.

-

Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DDAB aggregates in their hydrated state.[15][16]

Instrumentation:

-

Transmission Electron Microscope equipped with a cryo-stage.

-

Vitrification apparatus (e.g., Vitrobot).

Procedure:

-

Sample Preparation:

-

Apply a small droplet (3-4 µL) of the DDAB solution to a TEM grid with a holey carbon film.

-

Blot the grid to create a thin film of the solution.

-

Rapidly plunge-freeze the grid in liquid ethane to vitrify the water.

-

-

Imaging:

-

Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.

-

Image the sample at low electron doses to minimize radiation damage.

-

Record images of the DDAB vesicles or other self-assembled structures.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the phase transitions of DDAB assemblies, such as the gel-to-liquid crystalline phase transition (Tm) of vesicle bilayers.[17][18]

Instrumentation:

-

Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the DDAB solution into a DSC pan.

-

Seal the pan hermetically to prevent water evaporation.

-

Prepare a reference pan containing the same amount of pure water.

-

-

Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 1-5 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The phase transition will appear as an endothermic peak in the DSC thermogram.

-

The peak temperature corresponds to the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

-

Visualizing the Self-Assembly Pathway

The following diagrams illustrate the key processes in the self-assembly of DDAB in an aqueous solution.

Caption: Concentration-dependent self-assembly of DDAB in aqueous solution.

Caption: Experimental workflow for DDAB vesicle preparation and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mse.iastate.edu [mse.iastate.edu]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spontaneous Formation of Cationic Vesicles in Aqueous DDAB-Lecithin Mixtures for Efficient Plasmid DNA Complexation and Gene Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Method of Determination of CMC | PPT [slideshare.net]

- 12. scribd.com [scribd.com]

- 13. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. linseis.com [linseis.com]

An In-depth Technical Guide to the Phase Transition Behavior of Didodecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of didodecyldimethylammonium bromide (DDAB), a cationic, double-chain surfactant of significant interest in various fields, including drug delivery and materials science. This document summarizes key quantitative data, details experimental methodologies for characterization, and provides visual representations of the phase transition processes.

Introduction to this compound (DDAB)

This compound ((C₁₂H₂₅)₂N⁺(CH₃)₂Br⁻), commonly abbreviated as DDAB, is a synthetic amphiphile known for its ability to form bilayer structures in aqueous solutions, similar to phospholipids in biological membranes.[1][2] These structures, such as vesicles and lamellar phases, are highly dependent on concentration and temperature.[1][3][4] Understanding the phase transitions of DDAB is critical for its application in areas like the formulation of nanostructured drug delivery systems, where the physical state of the lipid can influence stability, encapsulation efficiency, and release kinetics.[5]

Quantitative Data on DDAB Phase Transitions

The phase behavior of DDAB in an aqueous environment is complex, exhibiting multiple temperature-dependent transitions. The primary transition discussed in the literature is the main phase transition (Tm), which corresponds to the transformation of the hydrocarbon chains from a more ordered, gel-like state (Lβ) to a disordered, fluid-like state (Lα).[1][2] Other transitions have also been observed, particularly in the solid state.[1]

The following table summarizes the reported phase transition temperatures and associated enthalpy changes for DDAB.

| Transition Description | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Technique(s) Used | Reference(s) |

| Main Phase Transition (Gel to Liquid Crystalline; Lβ to Lα) in aqueous dispersion | ~16 | ~47 to ~52 | Differential Scanning Calorimetry (DSC) | [1] |

| Polymorphic transition within the liquid crystal phase | 76.2 | Not Reported | Differential Scanning Calorimetry (DSC) | [1] |

| Transition to a liquid crystalline phase | 58.6 | Not Reported | Differential Scanning Calorimetry (DSC) | [1] |

| Polytectic melting of the monohydrate to the pure crystal | 30 | Not Reported | Differential Scanning Calorimetry (DSC) | [1] |

| Equilibrium phase below this temperature is a crystalline dispersion | 14.1 | Not Reported | Differential Scanning Calorimetry (DSC), SAXS | [1] |

| Decomposition Temperature | >90 | Not Applicable | N/A | [1] |

Note: The main phase transition temperature (Tm) can be influenced by factors such as the concentration of DDAB and the presence of other molecules.

Experimental Protocols

The characterization of DDAB's phase transitions predominantly relies on thermoanalytical and scattering techniques. Differential Scanning Calorimetry (DSC) is the primary method for determining the temperature and enthalpy of these transitions.

To ensure accurate and reproducible results, it is crucial to use highly purified DDAB. A common purification procedure involves recrystallization.[1]

-

Recrystallization of DDAB:

-

Dissolve the commercially obtained DDAB in a minimal amount of a suitable solvent, such as ethyl acetate, with gentle swirling.

-

Once fully dissolved, slowly add a less polar solvent, like diethyl ether, dropwise while continuing to swirl the solution.

-

Continue adding the second solvent until a precipitate forms and persists.

-

Collect the precipitate by filtration and dry it under a vacuum.

-

Store the purified DDAB in a desiccator at room temperature.[1]

-

For studying the phase behavior in an aqueous environment, DDAB dispersions are prepared.

-

Vesicle and Lamellar Phase Preparation:

-

Weigh the desired amount of purified DDAB and add the appropriate volume of purified water to achieve the target concentration.

-

Heat the mixture to a temperature above the main phase transition temperature (e.g., 50-65°C) with gentle magnetic stirring to ensure homogeneity.[6][7][8]

-

The resulting dispersion can then be cooled to room temperature and allowed to equilibrate before analysis.[6][7]

-

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10]

-

Typical DSC Experimental Setup:

-

An accurately weighed amount of the DDAB sample (either in solid form or as an aqueous dispersion) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 1-10 °C/min).

-

The heat flow to the sample is monitored relative to the reference. Endothermic and exothermic events, such as phase transitions, appear as peaks in the DSC thermogram.[6][7]

-

SAXS is a powerful technique for characterizing the structure of materials on the nanoscale. In the context of DDAB, SAXS is used to identify the different lamellar and crystalline phases by analyzing the diffraction patterns.[1][6][7]

Visualization of DDAB Phase Transitions

The following diagrams illustrate the key phase transitions of DDAB and a typical experimental workflow for their characterization.

Figure 1: Simplified representation of the main phase transitions of DDAB in an aqueous system with increasing temperature.

Figure 2: A typical experimental workflow for the characterization of DDAB phase transitions.

References

- 1. Physical science of the this compound–water system: 1. Equilibrium phase behaviour - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01320D [pubs.rsc.org]

- 2. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. The critical role of this compound on physico-chemical, technological and biological properties of NLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering | PLOS One [journals.plos.org]

- 7. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

Unveiling the Amphiphilic Architect: A Technical Guide to Didodecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of Didodecyldimethylammonium Bromide (DDAB), a versatile cationic surfactant. DDAB's unique amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and two hydrophobic dodecyl chains, underpins its wide-ranging utility in research and industry, from forming vesicular drug delivery systems to acting as a powerful disinfectant.

Molecular Structure and Chemical Formula

This compound, a quaternary ammonium salt, possesses a distinct molecular architecture that dictates its self-assembly behavior and functional properties. The molecule consists of a central, positively charged nitrogen atom covalently bonded to two methyl groups and two long, twelve-carbon alkyl chains (dodecyl groups). This cationic head is balanced by a bromide counter-ion.

The presence of two long hydrophobic tails distinguishes DDAB from single-chain cationic surfactants, leading to a more favorable packing parameter and a greater propensity to form stable bilayer structures, such as vesicles and liposomes, in aqueous environments.

Key Identifiers:

-

Synonyms: DDAB, Dilauryldimethylammonium bromide, Dimethyldidodecylammonium bromide[1][2]

-

IUPAC Name: didodecyl(dimethyl)azanium bromide[1]

Physicochemical Properties

The physical and chemical characteristics of DDAB are crucial for its handling, formulation, and application. It typically presents as a white to off-white, hygroscopic crystalline powder.[2][5] A summary of its key quantitative properties is provided in the table below.

| Property | Value | References |

| Molecular Weight | 462.63 g/mol | [1][2][3] |

| Melting Point | 157-162 °C | [2][3][5] |

| Density (estimate) | 1.0463 g/cm³ | [2][3] |

| Refractive Index (estimate) | 1.5260 | [2][3] |

| Solubility | Soluble in hot and cold water. Soluble in ethanol (approx. 0.1 g/mL). | [2][3][5] |

Stability and Storage: DDAB is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents and moisture.[2][3] It should be stored in a tightly sealed container in a dry, cool place (2-8°C).[2][3]

Experimental Protocols

Synthesis of DDAB-Capped Perovskite Nanocrystals

This protocol outlines a method for the direct synthesis of quaternary alkylammonium-capped perovskite nanocrystals, where DDAB is a key ligand.

Materials:

-

Lead(II) bromide (PbBr₂)

-

This compound (DDAB)

-

Mesitylene

-

Cs-oleate precursor solution

Procedure:

-

In a 25 mL three-neck flask, combine 55 mg (0.15 mmol) of PbBr₂ and 61 mg (0.132 mmol) of DDAB with 4 mL of mesitylene.

-

Heat the mixture to 150 °C under vigorous magnetic stirring until a clear solution is obtained.

-

Swiftly inject 0.4 mL of the Cs-oleate precursor solution into the reaction mixture using a 1 mL syringe.

-

After 10 seconds, rapidly cool the reaction mixture to room temperature using an ice/water bath.

This synthesis leverages the ability of DDAB to solubilize the lead bromide precursor at high temperatures, facilitating the formation of the nanocrystals upon the introduction of the cesium precursor.

Applications in Research and Drug Development

DDAB's unique properties make it a valuable tool in various scientific and industrial fields.

-

Drug Delivery: DDAB is extensively used in the formation of liposomes and other nanocarriers for drug and gene delivery.[6] The cationic nature of these vesicles facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[6] DDAB-coated nanostructured lipid carriers (NLCs) have shown increased physical stability and enhanced uptake in glioblastoma cancer cells.[7]

-

Surfactant and Emulsifier: As a cationic surfactant, DDAB is effective at reducing surface tension and is used as an emulsifier to blend oil and water-based ingredients in various formulations.[8]

-

Disinfectant and Biocide: DDAB exhibits antimicrobial properties and has been used as a floor disinfectant.[2][3]

-

Material Science: It serves as a structure-directing agent in the synthesis of nanoparticles, such as gold nanoclusters and nanocubes.[2][3] DDAB can also be used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][9]

Signaling Pathways and Cellular Effects

Recent studies have indicated that DDAB can induce apoptosis (programmed cell death) in various cancer cell lines, including human leukemia HL-60 cells.[10] The proposed mechanism involves the activation of caspases, a family of proteases that are central to the apoptotic pathway.

The following diagram illustrates a simplified logical workflow of DDAB's interaction with a cancer cell leading to apoptosis.

Caption: Logical workflow of DDAB-induced apoptosis in cancer cells.

Safety and Handling

DDAB is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12] All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[4][12]

References

- 1. This compound | C26H56BrN | CID 18669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3282-73-3 [chemicalbook.com]

- 3. This compound CAS#: 3282-73-3 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Buy this compound | 3282-73-3 [smolecule.com]

- 6. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The critical role of this compound on physico-chemical, technological and biological properties of NLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyldioctadecylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB), a cationic surfactant, is a cornerstone in the formulation of liposomes and other nanoparticle systems for drug and gene delivery. Its amphipathic nature, comprising a hydrophilic quaternary ammonium headgroup and two hydrophobic octadecyl chains, enables the formation of bilayer vesicles in aqueous solutions. The thermal stability of DDAB is a critical parameter that dictates its processing, storage, and application conditions, particularly in the development of thermally sterilized pharmaceutical formulations and in applications requiring elevated temperatures. This guide provides a comprehensive overview of the thermal stability and decomposition profile of DDAB, detailing its phase behavior, decomposition pathways, and the analytical techniques used for its characterization.

Thermal Phase Behavior of DDAB

The thermal behavior of DDAB in aqueous dispersions is characterized by a distinct gel-to-liquid crystalline phase transition. This transition is a critical factor in the formulation of DDAB-based vesicles, influencing their fluidity, permeability, and interaction with bioactive molecules.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is the primary technique for characterizing the thermotropic phase behavior of DDAB vesicles. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

Table 1: Phase Transition Temperatures of DDAB in Aqueous Dispersion

| Parameter | Temperature (°C) | Description |

| Gel-to-Liquid Crystalline Transition (Tm) | ~16 °C | The main phase transition where the hydrocarbon chains of the DDAB bilayer change from a rigid, ordered gel state to a more fluid, disordered liquid crystalline state.[1] |

Note: The exact Tm can be influenced by factors such as the concentration of DDAB and the presence of other molecules in the formulation.

Thermal Decomposition of DDAB

The thermal decomposition of DDAB involves the breakdown of the molecule at elevated temperatures. Understanding the onset of decomposition and the nature of the degradation products is crucial for establishing safe handling and processing limits.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Table 2: Reported Decomposition Temperatures of DDAB

| Form | Onset of Decomposition/Combustion Temperatures (°C) | Analytical Technique | Notes |

| Pure DDAB powder | > 90 °C | Not specified | Indicates the temperature above which thermal degradation begins. |

| DDAB in organoclay | 166 °C, 244 °C, 304 °C | Thermogravimetry | Combustion temperatures of the surfactant when intercalated in montmorillonillonite clay, indicating a multi-stage decomposition. |

| Solid DDAB | ~160 °C | Not specified | Reported as a degradation temperature. |

Note: The significant variation in reported decomposition temperatures highlights the influence of the material's form (pure powder vs. intercalated in a matrix) and the specific analytical conditions.

Decomposition Mechanism and Products

The thermal degradation of quaternary ammonium surfactants like DDAB is generally understood to proceed via the Hofmann elimination reaction. This mechanism involves the abstraction of a β-hydrogen by a base (in this case, the bromide counter-ion can facilitate this), leading to the formation of an alkene and a tertiary amine.

Proposed Decomposition Pathway

Caption: Proposed Hofmann elimination pathway for DDAB decomposition.

In the case of DDAB, the Hofmann elimination would result in the formation of octadecene and dimethyl-octadecylamine. Subsequent decomposition at higher temperatures would lead to the formation of smaller hydrocarbon fragments, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).

Hazardous Decomposition Products

Under fire conditions or at sufficiently high temperatures, the decomposition of DDAB can release toxic and corrosive fumes.

Table 3: Potential Hazardous Decomposition Products of DDAB

| Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Hydrogen Halides (Hydrogen Bromide) | HBr |

| Bromine | Br2 |

Factors Influencing Thermal Stability

The thermal stability of DDAB can be significantly influenced by its physical state and chemical environment.

-

Formulation: When incorporated into liposomal formulations or complexed with other molecules, the thermal stability of DDAB can be altered. For instance, intercalation into clay minerals has been shown to increase its thermal stability.

-

Aqueous Environment: In aqueous solutions, the stability of DDAB vesicles is primarily governed by the gel-to-liquid crystalline phase transition. At temperatures significantly above Tm, vesicle properties such as size and lamellarity can change. While the covalent structure of DDAB is stable in water at moderate temperatures, prolonged exposure to high temperatures can lead to hydrolysis, although this is generally a slower process than thermal decomposition in the solid state.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal properties of DDAB.

Thermogravimetric Analysis (TGA) Protocol

Caption: Generalized workflow for TGA analysis of DDAB.

-

Sample Preparation: Accurately weigh 5-10 mg of the DDAB sample into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Program the instrument to heat the sample at a constant rate, typically 10 °C/min, from room temperature to a final temperature of around 600 °C.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Calculate the percentage weight loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Caption: Generalized workflow for DSC analysis of DDAB vesicles.

-

Sample Preparation:

-

Prepare an aqueous dispersion of DDAB at the desired concentration (e.g., 1-10 mM).

-

Accurately transfer a small volume of the dispersion into a hermetic DSC pan and seal it to prevent water evaporation.

-

Prepare a reference pan containing the same buffer used for the sample.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a temperature below the expected transition (e.g., 0 °C).

-

Program the instrument to scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the phase transition region.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The gel-to-liquid crystalline transition (Tm) is identified as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

-

Conclusion

The thermal stability and decomposition of DDAB are critical considerations for its application in drug delivery and other fields. While its phase behavior in aqueous solution is well-characterized, with a gel-to-liquid crystalline transition around 16 °C, its decomposition at higher temperatures is a more complex process influenced by its physical state and environment. The available data suggests that solid DDAB begins to decompose at temperatures above 90 °C, with the Hofmann elimination being the likely initial degradation pathway. For applications involving thermal stress, it is imperative to conduct specific stability studies on the final DDAB-containing formulation under the relevant processing and storage conditions. This guide provides a foundational understanding of the thermal properties of DDAB to aid researchers and developers in the rational design and safe handling of DDAB-based systems.

References

An In-Depth Technical Guide to the Interaction of Dimethyldioctadecylammonium Bromide (DDAB) with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a synthetic cationic lipid that has garnered significant attention in the fields of drug delivery, gene therapy, and antimicrobial research. Its ability to interact with and modify the properties of biological membranes is central to its diverse applications. This technical guide provides a comprehensive overview of the core interactions between DDAB and biological membranes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Interaction Mechanisms of DDAB with Biological Membranes

DDAB's interaction with biological membranes is primarily driven by the electrostatic attraction between its positively charged quaternary ammonium headgroup and the negatively charged components of cell membranes, such as phosphatidylserine and sialic acids. This initial binding is followed by the insertion of its two long hydrophobic octadecyl chains into the lipid bilayer. This integration can lead to a variety of effects on membrane structure and function.

Effects on Membrane Properties

The incorporation of DDAB into a lipid bilayer can significantly alter its physicochemical properties. These changes are often concentration-dependent and can influence membrane fluidity, phase behavior, and electrical potential.

Membrane Fluidity: DDAB can modulate membrane fluidity, a critical parameter for cellular processes. The effect of DDAB on membrane fluidity is complex and can vary depending on the lipid composition of the membrane and the concentration of DDAB. Studies have shown that at certain concentrations, DDAB can decrease membrane fluidity by ordering the lipid acyl chains, while at other concentrations, it may increase fluidity by disrupting the packing of lipids.[1][2] Lateral diffusion of lipids in DDAB-containing membranes is significantly faster in the fluid phase compared to the ordered phase.[2]

Phase Behavior: DDAB itself exhibits interesting thermotropic phase behavior, transitioning between coagel, gel, and fluid phases.[1] When incorporated into biological membranes, it can influence the phase transitions of the host lipids.

Membrane Potential: As a cationic molecule, DDAB can affect the transmembrane potential. The accumulation of positively charged DDAB molecules on the cell surface can lead to depolarization of the cell membrane. This alteration of the membrane potential can have profound effects on various cellular functions, including the activity of voltage-gated ion channels and signaling pathways.

Quantitative Data on DDAB-Membrane Interactions

The following tables summarize key quantitative data regarding the interaction of DDAB with biological membranes.

| Parameter | Method | Model System | DDAB Concentration | Observed Effect | Reference |

| Membrane Fluidity | Fluorescence Anisotropy (DPH) | Lipid Bilayers | Not Specified | Hindered depolarizing rotations below the transition temperature, unhindered above. | [3] |

| Zeta Potential | Electrophoretic Mobility | DDAB Vesicles | Increasing | Increase in zeta potential. | [4] |

| Critical Vesicle Concentration | Conductometry | Aqueous Solution | N/A | ~2.5 mM | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize DDAB-membrane interactions.

Measurement of Membrane Potential using DiBAC₄(3)

Principle: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) is a fluorescent dye that exhibits increased fluorescence upon binding to intracellular proteins and membranes when the cell membrane is depolarized.

Protocol:

-

Cell Preparation: Culture cells to the desired confluence.

-

Dye Loading: Incubate cells with DiBAC₄(3) (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 15-30 minutes at 37°C.

-

DDAB Treatment: Add DDAB at the desired concentrations to the cells and incubate for the specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Excitation is typically around 490 nm, and emission is around 516 nm.

-

Data Analysis: An increase in fluorescence intensity corresponds to membrane depolarization. The change in fluorescence can be quantified and compared between control and DDAB-treated cells.

Assessment of Membrane Fluidity by Fluorescence Anisotropy

Principle: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that intercalates into the hydrophobic core of the lipid bilayer. Its rotational freedom, and thus the anisotropy of its fluorescence, is dependent on the fluidity of the surrounding lipid environment. A higher anisotropy value indicates lower membrane fluidity.

Protocol:

-

Liposome or Cell Preparation: Prepare liposomes with a defined lipid composition or use cultured cells.

-

DPH Labeling: Incubate the liposomes or cells with a solution of DPH (typically 1-2 µM) for 30-60 minutes at 37°C in the dark.

-

DDAB Treatment: Add DDAB at various concentrations to the labeled samples.

-

Anisotropy Measurement: Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers. The excitation wavelength for DPH is around 350 nm, and the emission is measured at around 430 nm.

-

Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is vertical, and G is the grating correction factor.

Lipid Raft Isolation by Sucrose Density Gradient Centrifugation

Principle: Lipid rafts are membrane microdomains enriched in cholesterol and sphingolipids, which makes them resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their separation from the more soluble bulk membrane components by density gradient centrifugation.

Protocol:

-

Cell Lysis: Treat cells with a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).

-

Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will float to the low-density fractions due to their high lipid content.

-

Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and the effect of DDAB on the distribution of these markers and other proteins of interest by Western blotting or other proteomic techniques.

DDAB and Cellular Signaling Pathways

DDAB's interaction with the cell membrane can trigger or modulate various intracellular signaling pathways, leading to diverse cellular responses, including apoptosis and inflammation.

Caspase-8 Dependent Apoptosis

DDAB has been shown to induce apoptosis in various cell types, particularly in cancer cells.[5][6] This process can be initiated through the extrinsic apoptosis pathway involving caspase-8 activation.[5][6]

Putative Role in Toll-Like Receptor 4 (TLR4) Signaling

While direct activation of TLR4 by DDAB is not definitively established, cationic lipids can modulate inflammatory responses, and TLR4 is a key receptor in innate immunity.[7] It is plausible that DDAB could influence TLR4 signaling indirectly by altering the membrane environment or by interacting with other components of the signaling complex. The MyD88-dependent pathway is a major signaling cascade downstream of TLR4.

Involvement of Protein Kinase C (PKC)

Some studies suggest that cationic lipids can induce the activation of Protein Kinase C (PKC) isoforms.[5] PKC is a family of serine/threonine kinases involved in a wide range of cellular processes. The specific isoforms activated by DDAB and the downstream consequences are areas of ongoing research.

Experimental Workflow for Studying DDAB-Membrane Interactions

A typical workflow for investigating the interaction of DDAB with biological membranes is outlined below.

Conclusion

The interaction of DDAB with biological membranes is a multifaceted process with significant implications for its use in various biomedical applications. By altering membrane properties, disrupting lipid organization, and modulating key signaling pathways, DDAB can elicit a range of cellular responses. This guide provides a foundational understanding of these interactions, offering detailed protocols and visual representations to aid researchers in their exploration of this versatile cationic lipid. Further investigation into the specific molecular targets and the concentration-dependent effects of DDAB will continue to refine our understanding and expand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Didodecyldimethylammonium bromide (DDAB) induces caspase-mediated apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 3,3'-Diindolylmethane (CAS 3282-73-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), identified by CAS number 3282-73-3, is a significant phytochemical derived from the acid-catalyzed condensation of indole-3-carbinol (I3C).[1][2] I3C is a compound abundant in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts.[1][2] Upon ingestion, the acidic environment of the stomach facilitates the conversion of I3C into DIM, which is considered the primary bioactive metabolite responsible for many of the health benefits attributed to these vegetables.[3][4] DIM has garnered substantial interest in the scientific community for its pleiotropic anti-cancer, anti-inflammatory, and immunomodulatory properties, making it a promising agent for chemoprevention and therapeutic development.[5][6][7]

This technical guide provides an in-depth overview of the research applications of DIM, focusing on its mechanisms of action, key signaling pathways, and the experimental protocols used to investigate its effects.

Quantitative Biological Activity Data

The anti-proliferative effect of DIM has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the reported IC50 values for DIM in various cancer contexts.

Table 1: IC50 Values of DIM in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer (ER+) | ~50 | 48 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 32.1 - 50 | 48 |

| PC-3 | Prostate Cancer | 10 - 50 | Not Specified |

| HT-29 | Colon Cancer | 30 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |

| BxPC-3 | Pancreatic Cancer | 25.2 | Not Specified |

Source: Data compiled from multiple research articles.[5]

Core Mechanisms of Action & Signaling Pathways

DIM exerts its biological effects by modulating multiple, interconnected signaling pathways that are fundamental to cancer progression and inflammation. Its multifaceted nature allows it to influence cell proliferation, apoptosis, angiogenesis, and hormone metabolism.

Aryl Hydrocarbon Receptor (AhR) Pathway

DIM is a well-documented agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] Upon binding DIM, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[8][10] This activation has dual effects:

-

Detoxification: It induces the expression of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 (CYP) family members (e.g., CYP1A1, CYP1A2), which can help metabolize and eliminate potential carcinogens.[8][10]

-

Anti-Estrogenic Effects: The AhR pathway cross-talks with the Estrogen Receptor (ERα) pathway. AhR activation can lead to the degradation of ERα and modulate estrogen metabolism, favoring the production of less carcinogenic estrogen metabolites (e.g., increasing the 2-hydroxyestrone to 16α-hydroxyestrone ratio).[4][8][10]

NF-κB Signaling Pathway

Chronic inflammation is a key driver of cancer development, and the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In many cancer cells, NF-κB is constitutively active, promoting cell survival and proliferation. DIM has been shown to be a potent inhibitor of the NF-κB pathway.[3][12][13] It achieves this by:

-

Inhibiting IκBα Degradation: DIM prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm.[12]

-

Blocking p65 Nuclear Translocation: By stabilizing IκBα, DIM effectively blocks the translocation of the active p65 subunit to the nucleus, preventing it from activating pro-inflammatory and anti-apoptotic target genes.[11][12]

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. researchhub.com [researchhub.com]

- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Culture Media: A Review [labome.com]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of DDAB: A Technical Guide to a Potent Cationic Surfactant in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB), a synthetic cationic surfactant, has garnered significant attention in the field of biochemistry for its versatile applications, primarily in the formulation of delivery vehicles for bioactive molecules. Its amphiphilic structure, comprising a positively charged quaternary ammonium head group and two long hydrophobic alkyl chains, enables the formation of bilayer structures in aqueous solutions, such as vesicles or liposomes.[1] These DDAB-based nanostructures serve as effective carriers for negatively charged molecules like nucleic acids and proteins, facilitating their transport across cellular membranes. This technical guide provides an in-depth overview of the core properties of DDAB, detailed experimental protocols for its use, and a summary of its mechanisms of action in various biochemical contexts, including drug delivery, gene transfection, and vaccine adjuvant development.

Physicochemical Properties of DDAB

The utility of DDAB in biochemical applications is intrinsically linked to its physicochemical properties. Key parameters such as the critical micelle concentration (CMC), vesicle size, and zeta potential are crucial for the design and optimization of DDAB-based formulations.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2] This parameter is influenced by factors such as temperature and the presence of electrolytes.[3][4][5]

| Parameter | Condition | CMC Value | Reference |

| DDAB in aqueous solution | 288.15 K (15°C) | Varies with study | [3] |

| 298.15 K (25°C) | ~0.085 mM | [6] | |

| 308.15 K (35°C) | Varies with study | [3] |

Note: CMC values can vary depending on the experimental method used for determination (e.g., conductivity, surface tensiometry).

Vesicle Size and Zeta Potential

The size and surface charge (zeta potential) of DDAB vesicles are critical determinants of their stability and interaction with biological systems.[7][8][9] These properties can be modulated by the preparation method and the composition of the formulation, such as the inclusion of other lipids like cholesterol.[10]